

1-(Bromomethyl)-2-methylcyclopentene chemical properties

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Compound of Interest

Compound Name: 1-(Bromomethyl)-2-methylcyclopentene

Cat. No.: B6596684

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **1-(Bromomethyl)-2-methylcyclopentene**

Introduction

1-(Bromomethyl)-2-methylcyclopentene is a halogenated alkene of significant interest to synthetic chemists and drug development professionals. Its structural framework, featuring a reactive allylic bromide appended to a substituted cyclopentene ring, makes it a versatile intermediate for the construction of more complex molecular architectures. The key to its utility lies in the inherent reactivity of the carbon-bromine bond, which is activated by its position adjacent to a carbon-carbon double bond. This arrangement facilitates the formation of a resonance-stabilized carbocation, leading to a rich and predictable reaction chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed safety protocols, and an in-depth analysis of its characteristic reactivity, offering field-proven insights for its application in research and development.

Compound Identification and Core Properties

Precise identification and understanding of the fundamental physicochemical properties of **1-(Bromomethyl)-2-methylcyclopentene** are paramount for its effective use in a laboratory setting.

Structure:

Table 1: Compound Identifiers and Chemical Properties

Property	Value	Source
IUPAC Name	1-(bromomethyl)-2-methylcyclopentene	[1]
CAS Number	99439-91-5	[1]
Molecular Formula	C ₇ H ₁₁ Br	[1]
Molecular Weight	175.07 g/mol	[1]
Canonical SMILES	<chem>CC1=C(CCC1)CBr</chem>	[1]

| InChIKey | MGMDLYDGPILRPX-UHFFFAOYSA-N |[\[1\]](#) |

Table 2: Computed Physicochemical Properties

Property	Value	Source
Monoisotopic Mass	174.00441 Da	[1]
Topological Polar Surface Area	0 Å ²	[1]
Heavy Atom Count	8	[1]

| Complexity | 114 |[\[1\]](#) |

Proposed Synthesis and Safe Handling

While specific, peer-reviewed synthetic procedures for **1-(Bromomethyl)-2-methylcyclopentene** are not widely published, a reliable route can be designed based on well-established principles of allylic bromination. The most logical precursor is 1,2-dimethylcyclopentene, which can be selectively brominated at the allylic methyl group.

Proposed Synthetic Protocol: Allylic Bromination

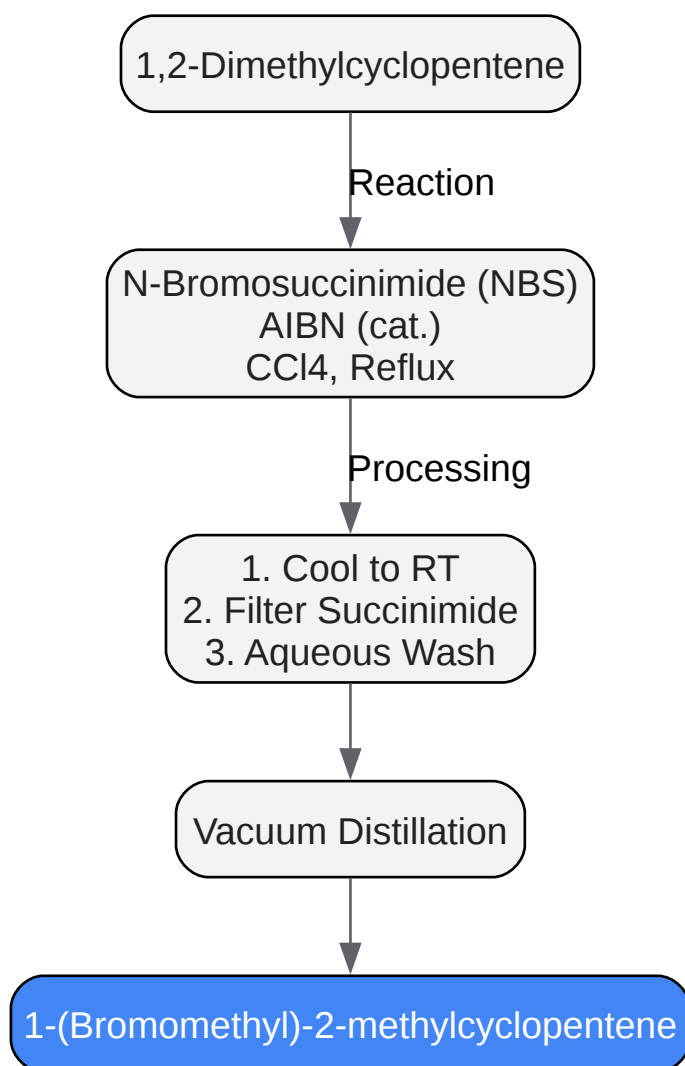
The method of choice for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. This

choice is causal: NBS provides a low, constant concentration of bromine, which favors radical substitution at the allylic position over ionic addition to the alkene.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2-dimethylcyclopentene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄).
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- **Reaction Execution:** Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.
- **Workup:** After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter off the succinimide byproduct.
- **Purification:** Wash the filtrate with aqueous sodium thiosulfate to remove any residual bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield **1-(Bromomethyl)-2-methylcyclopentene**.

Synthesis Workflow Diagram



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Caption: Proposed synthesis of **1-(Bromomethyl)-2-methylcyclopentene**.

Safety and Handling

1-(Bromomethyl)-2-methylcyclopentene is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

Table 3: GHS Hazard Classification

Hazard Class	Code	Description
Flammable liquids	H226	Flammable liquid and vapor[1]
Skin corrosion/irritation	H315	Causes skin irritation[1]
Serious eye damage/irritation	H318	Causes serious eye damage[1]

| Specific target organ toxicity | H335 | May cause respiratory irritation[1] |

Mandatory Handling Procedures:

- Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2][3]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[4]
- Fire Safety: Keep the compound away from heat, sparks, and open flames.[3][5] Ensure a Class B fire extinguisher is readily accessible.
- Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not let the product enter drains.[2]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]

Chemical Reactivity and Mechanistic Insights

The reactivity of **1-(Bromomethyl)-2-methylcyclopentene** is dominated by the lability of the C-Br bond in the allylic position. This bond is prone to cleavage, leading to the formation of a resonance-stabilized allylic carbocation. This intermediate is the cornerstone of its synthetic utility, enabling a variety of nucleophilic substitution reactions.

Case Study: Solvolysis in Methanol

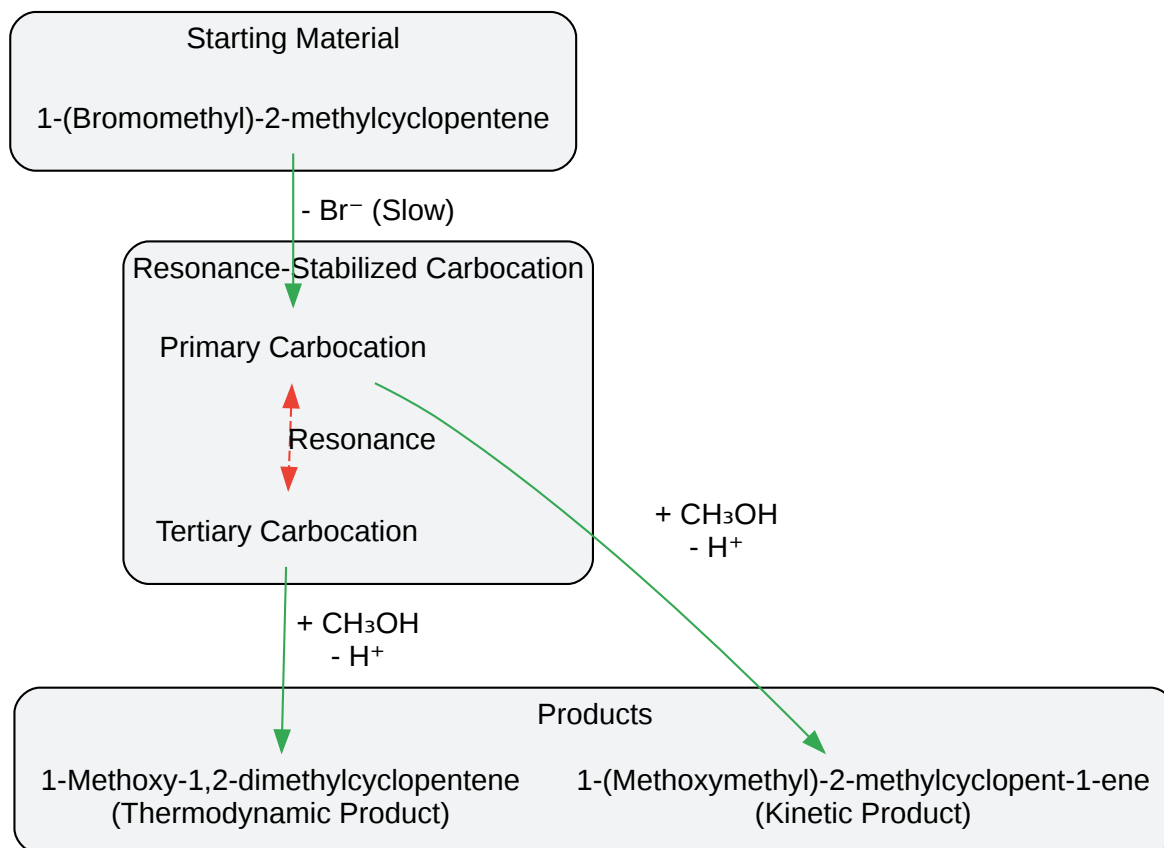
A hallmark reaction demonstrating the compound's reactivity is its solvolysis when heated in a nucleophilic solvent like methanol.^[6] This reaction does not yield a single product but rather a mixture, a direct consequence of the nature of the allylic carbocation intermediate.

Reaction Mechanism (S_N1 Type):

- **Carbocation Formation:** The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, assisted by the polar solvent. This forms a resonance-stabilized allylic carbocation.
- **Resonance:** The positive charge is delocalized across two carbon atoms, creating two distinct electrophilic sites.
- **Nucleophilic Attack:** The methanol solvent acts as a nucleophile and can attack either of the two electrophilic carbons.
- **Product Formation:**
 - Attack at the primary carbon (C1) results in the formation of 1-(methoxymethyl)-2-methylcyclopent-1-ene.^[6]
 - Attack at the tertiary carbon (C3 of the original double bond) leads to a rearranged product, 1-methoxy-1,2-dimethylcyclopentene (after deprotonation). An alternative pathway from this intermediate can also lead to elimination products.^[7]

This mechanistic pathway explains why solvolysis yields multiple products and underscores the importance of considering resonance when predicting outcomes for reactions involving allylic systems.

Reaction Mechanism Diagram



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Caption: S_N1 solvolysis mechanism of **1-(Bromomethyl)-2-methylcyclopentene**.

Applications in Research and Drug Development

As a functionalized building block, **1-(Bromomethyl)-2-methylcyclopentene** is a valuable tool for medicinal chemists and researchers. Its primary application is as an electrophile for introducing the 2-methylcyclopentenyl moiety into larger molecules.

- **Scaffold Elaboration:** It can be used to alkylate various nucleophiles (e.g., amines, phenols, thiols, carbanions), providing a rapid method to generate libraries of compounds for structure-activity relationship (SAR) studies.

- **Synthesis of Natural Product Analogues:** The cyclopentene core is present in numerous biologically active natural products. This reagent can serve as a key intermediate in the synthesis of simplified or modified analogues to probe biological function.
- **Development of Covalent Inhibitors:** The reactive allylic bromide can potentially act as a warhead to form covalent bonds with nucleophilic residues (such as cysteine) in target proteins, a strategy of growing importance in drug design.

Conclusion

1-(Bromomethyl)-2-methylcyclopentene is a reactive and versatile chemical intermediate whose properties are dictated by its allylic bromide functional group. A thorough understanding of its propensity to form resonance-stabilized carbocations is critical for controlling its reactivity in synthetic applications. While its handling requires stringent safety measures due to its flammability and corrosive nature, its utility as a building block in organic synthesis, particularly in the context of drug discovery and materials science, makes it a valuable compound for the experienced researcher.

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